molecular formula C7H8IN B084972 2-Iodo-5-methylaniline CAS No. 13194-69-9

2-Iodo-5-methylaniline

Cat. No.: B084972
CAS No.: 13194-69-9
M. Wt: 233.05 g/mol
InChI Key: KXPBTNCFONSVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-methylaniline is an organic compound with the chemical formula C7H8IN. It is characterized by the presence of iodine and methyl functional groups attached to an aniline ring. This compound is known for its applications in various chemical processes, particularly in organic synthesis, where it serves as a versatile reagent .

Scientific Research Applications

2-Iodo-5-methylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

2-Iodo-5-methylaniline is classified as having acute toxicity (Category 3, Oral), serious eye damage (Category 1), and is hazardous to the aquatic environment, long-term (Chronic - Category Chronic 2) . It is toxic if swallowed and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Iodo-5-methylaniline are currently unknown . Aniline and its derivatives can participate in various biochemical reactions, but without specific information on the targets and mode of action of this compound, it’s difficult to predict which pathways might be affected.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-5-methylaniline can be synthesized through several methods. One common approach involves the iodination of 5-methylaniline. This process typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction proceeds as follows: [ \text{C}_7\text{H}_9\text{N} + \text{I}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{C}_7\text{H}_8\text{IN} + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic systems to facilitate the iodination process, ensuring higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines.

Comparison with Similar Compounds

    2-Iodoaniline: Similar structure but lacks the methyl group.

    5-Methylaniline: Similar structure but lacks the iodine atom.

    2-Iodo-4-methylaniline: Similar structure with the iodine and methyl groups in different positions.

Uniqueness: 2-Iodo-5-methylaniline is unique due to the specific positioning of the iodine and methyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

2-iodo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPBTNCFONSVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371511
Record name 2-Iodo-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13194-69-9
Record name 2-Iodo-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13194-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-5-methylaniline
Reactant of Route 3
Reactant of Route 3
2-Iodo-5-methylaniline
Reactant of Route 4
Reactant of Route 4
2-Iodo-5-methylaniline
Reactant of Route 5
Reactant of Route 5
2-Iodo-5-methylaniline
Reactant of Route 6
2-Iodo-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.